![molecular formula C46H48O2P2 B3424647 (S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl CAS No. 362634-22-8](/img/structure/B3424647.png)
(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl
Overview
Description
“(S)-(-)-2,2’-Bis[di(3,5-xylyl)phosphino]-6,6’-dimethoxy-1,1’-biphenyl” is a chiral phosphine ligand . It is used for enantioselective synthesis with high yield and high enantioselective results . It has increased enantioselectivity and activity of metal complexes .
Chemical Reactions Analysis
This compound is used as a ligand in the asymmetric hydrogenation of β-keto esters, 2-arylacrylates, aryl ketones, and other substrates .Physical And Chemical Properties Analysis
The compound is a white to pale yellow powder . It has a melting point of 158-162 °C . Its molecular weight is 756.85 .Scientific Research Applications
Pharmaceutical Applications
This compound is used in the pharmaceutical industry . It plays a crucial role in the synthesis of various drugs and therapeutic agents. The unique structure of this compound allows it to interact with various biological targets, enhancing the efficacy of the drugs .
Asymmetric Hydrogenation
Asymmetric hydrogenation is a key process in the production of chiral molecules, which are important in the pharmaceutical industry . This compound serves as an efficient ligand for asymmetric hydrogenation, enabling the production of chiral molecules with high enantiomeric excess .
Industrial Applications
In addition to its use in pharmaceuticals, this compound also finds applications in various industrial processes . Its unique properties make it a valuable component in the synthesis of complex organic compounds .
Catalyst in Enantioselective Asymmetric Hydrogenation Reaction
This compound can be used as a catalyst in the enantioselective asymmetric hydrogenation reaction . This reaction is crucial in the synthesis of chiral molecules, which are of significant importance in the pharmaceutical industry .
Catalyst in Asymmetric Reductive Amination Reaction
Another application of this compound is as a catalyst in the asymmetric reductive amination reaction . This reaction is used in the synthesis of amines from carbonyl compounds, which are key intermediates in the production of various pharmaceuticals .
Catalyst in Suzuki-Miyaura Coupling and Aryne Cyclization Reactions
This compound can also be used as a catalyst in the total synthesis of (-)-tubingensin B via Suzuki-Miyaura coupling and aryne cyclization reactions . These reactions are important in the synthesis of biologically active compounds .
Synthesis of (S)- and ®-2,2’-Bis [bis (3,5-dimethylphenyl)phosphinoyl]-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-binaphthyl (Xyl-H 8 -BINAPO)
This compound is used in the synthesis of (S)- and ®-2,2’-Bis [bis (3,5-dimethylphenyl)phosphinoyl]-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-binaphthyl (Xyl-H 8 -BINAPO) . This is a key intermediate in the production of various pharmaceuticals .
Catalyst in Various Coupling Reactions
This compound is suitable for various coupling reactions such as Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling and Hiyama coupling . These reactions are fundamental in the synthesis of complex organic compounds .
Safety and Hazards
properties
IUPAC Name |
[2-[2-bis(3,5-dimethylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-dimethylphenyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H48O2P2/c1-29-17-30(2)22-37(21-29)49(38-23-31(3)18-32(4)24-38)43-15-11-13-41(47-9)45(43)46-42(48-10)14-12-16-44(46)50(39-25-33(5)19-34(6)26-39)40-27-35(7)20-36(8)28-40/h11-28H,1-10H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUHNRWTDUVXOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=CC=CC(=C2C3=C(C=CC=C3P(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)OC)OC)C6=CC(=CC(=C6)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H48O2P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459317 | |
Record name | AGN-PC-004SVW | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
694.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl | |
CAS RN |
394248-45-4, 362634-22-8 | |
Record name | AGN-PC-004SVW | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6,6'-Dimethoxy-2,2'-biphenyldiyl)bis[bis(3,5-dimethylphenyl)phosphine] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (6,6'-Dimethoxy-2,2'-biphenyldiyl)bis[bis(3,5-dimethylphenyl)phosphine] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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